methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate
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Overview
Description
Methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.18450629 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Heterocyclic Compounds Preparation
Methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate and related compounds have been utilized in the synthesis of various heterocyclic systems. For instance, Lovro Selič et al. (1997) described the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones from corresponding acetoacetic esters, highlighting the compound's role in facilitating complex organic transformations (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).
Antimicrobial Activities
In another study, H. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones with various primary amines, including methyl piperazine as an amine component. These compounds were screened for their antimicrobial activities, demonstrating the potential use of this compound derivatives in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2010).
Tubulin Polymerization Inhibition
A specific derivative, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), was identified as a tubulin polymerization inhibitor through MorphoBase and ChemProteoBase profiling methods. This compound showed promising antiproliferative activity toward human cancer cells, highlighting its potential as a cancer therapeutic agent. It inhibited acetylated tubulin accumulation and microtubule formation, inducing G2/M cell cycle arrest in HeLa cells (Hidemitsu Minegishi, Y. Futamura, Shinji Fukashiro, M. Muroi, M. Kawatani, H. Osada, & Hiroyuki Nakamura, 2015).
Mechanism of Action
Properties
IUPAC Name |
methyl 3-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-19-8-6-18(7-9-19)24-12-10-23(11-13-24)15-20(25)22-17-5-3-4-16(14-17)21(26)28-2/h3-9,14H,10-13,15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSUOSJDAIZRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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